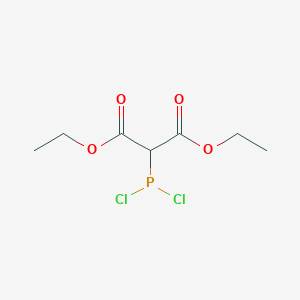
Diethyl (dichlorophosphanyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (dichlorophosphanyl)propanedioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dichlorophosphanyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (dichlorophosphanyl)propanedioate typically involves the reaction of diethyl propanedioate with a phosphorus-containing reagent. One common method is the reaction of diethyl propanedioate with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds under controlled conditions, typically at low temperatures, to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (dichlorophosphanyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The dichlorophosphanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized phosphorus species.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, amines, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted phosphanyl derivatives.
Oxidation Reactions: Phosphine oxides and related compounds.
Reduction Reactions: Phosphine derivatives.
Scientific Research Applications
Diethyl (dichlorophosphanyl)propanedioate has several applications in scientific research:
Biology: The compound is studied for its potential use in the development of phosphorus-based drugs and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl (dichlorophosphanyl)propanedioate involves the interaction of the dichlorophosphanyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A related compound with similar structural features but without the dichlorophosphanyl group.
Dimethyl malonate: Another ester of malonic acid, differing in the alkyl groups attached to the ester functionality.
Malonic acid: The parent compound from which diethyl malonate and its derivatives are synthesized.
Uniqueness
Diethyl (dichlorophosphanyl)propanedioate is unique due to the presence of the dichlorophosphanyl group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other malonate derivatives and makes it valuable for specific synthetic and research purposes.
Properties
CAS No. |
58871-28-6 |
|---|---|
Molecular Formula |
C7H11Cl2O4P |
Molecular Weight |
261.04 g/mol |
IUPAC Name |
diethyl 2-dichlorophosphanylpropanedioate |
InChI |
InChI=1S/C7H11Cl2O4P/c1-3-12-6(10)5(14(8)9)7(11)13-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
JCPICDZOAXVFDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)P(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















